molecular formula C10H13NO3 B1345956 3-Methyl-l-tyrosine CAS No. 2370-57-2

3-Methyl-l-tyrosine

Cat. No.: B1345956
CAS No.: 2370-57-2
M. Wt: 195.21 g/mol
InChI Key: MQHLULPKDLJASZ-UHFFFAOYSA-N
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Description

3-Methyl-l-tyrosine is a derivative of l-tyrosine, an amino acid that plays a crucial role in protein synthesis. In this compound, the hydrogen atom at the third position on the phenyl ring of l-tyrosine is replaced by a methyl group. This modification results in unique chemical and biological properties that distinguish it from its parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-l-tyrosine can be synthesized through various chemical and biocatalytic methods. One common synthetic route involves the methylation of l-tyrosine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental friendliness. Enzymes such as tyrosine hydroxylase and methyltransferases are used to catalyze the specific hydroxylation and methylation reactions required to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-l-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-l-tyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-l-tyrosine involves its interaction with various molecular targets and pathways. It can inhibit the activity of tyrosine hydroxylase, an enzyme involved in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. This inhibition can lead to reduced levels of these neurotransmitters, which may have therapeutic implications for conditions such as hypertension and certain psychiatric disorders .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-l-tyrosine is unique due to its specific methylation, which alters its chemical reactivity and biological activity compared to other tyrosine derivatives. This modification can enhance its stability and specificity in various biochemical applications .

Properties

IUPAC Name

2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHLULPKDLJASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398203
Record name Tyrosine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2370-57-2, 18386-34-0
Record name 3-Methyltyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2370-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC77958
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tyrosine, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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